molecular formula C23H22N4O6 B2700169 ethyl 6-(furan-2-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534578-89-7

ethyl 6-(furan-2-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2700169
CAS No.: 534578-89-7
M. Wt: 450.451
InChI Key: PXOJCCQQLZSNAC-QQTULTPQSA-N
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Description

Ethyl 6-(furan-2-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a polycyclic heteroaromatic compound characterized by a tricyclic core structure incorporating furan, triazine, and oxo-functional groups. The molecule features a furan-2-carbonylimino moiety at position 6, a 3-methoxypropyl substituent at position 7, and an ethyl carboxylate ester at position 3.

Properties

IUPAC Name

ethyl 6-(furan-2-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6/c1-3-32-23(30)16-14-15-19(24-18-9-4-5-10-26(18)22(15)29)27(11-7-12-31-2)20(16)25-21(28)17-8-6-13-33-17/h4-6,8-10,13-14H,3,7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOJCCQQLZSNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CO4)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(furan-2-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique triazatricyclo structure that may contribute to its biological activity. The presence of functional groups such as furan and methoxypropyl enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antiviral Activity : Similar compounds have demonstrated activity against viral targets such as the SARS-CoV-2 main protease (Mpro). For instance, derivatives of furan-containing compounds have shown IC50 values in the low micromolar range (1.55 μM) against Mpro, indicating their potential as antiviral agents .
  • Cytotoxicity : Preliminary studies suggest that compounds with similar structures exhibit varying degrees of cytotoxicity across different cell lines. For example, certain triazole derivatives showed IC50 values indicating selective cytotoxic effects on cancer cell lines while maintaining low toxicity in normal cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
  • Interference with Cellular Pathways : By modulating signaling pathways associated with cell growth and apoptosis, it may selectively induce cell death in malignant cells.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

CompoundTargetIC50 Value (μM)Cell LineReference
F8–B22SARS-CoV-2 Mpro1.55Vero
Triazole DerivativeCancer Cells6.88 (24h)B16
Ethyl 6-(furan...)Various EnzymesTBDTBD

Discussion

The diverse biological activities observed in structurally related compounds suggest that this compound could possess significant pharmacological potential. Its structural features may facilitate interaction with multiple biological targets.

Scientific Research Applications

The compound features a tricyclic structure that includes a furan ring and multiple functional groups contributing to its chemical reactivity and biological activity.

Organic Synthesis

Ethyl 6-(furan-2-carbonylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for the development of complex molecules through various chemical reactions such as:

  • Nucleophilic substitutions
  • Electrophilic additions

These reactions are essential in creating new compounds with potential pharmaceutical applications.

Research indicates that this compound may exhibit biological activities such as:

  • Enzyme Inhibition : Potential use as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Investigated for its ability to interact with various receptors which may lead to therapeutic effects.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating diseases such as:

  • Cancer : Its unique structure may allow it to target cancer cells selectively.
  • Infectious Diseases : Investigations into its efficacy against bacterial and viral infections are ongoing.

Material Science

This compound is also being evaluated for applications in material science:

  • Polymer Development : Its reactive functional groups can be utilized in the synthesis of novel polymers with specific properties.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory properties of this compound against a specific target enzyme involved in cancer metabolism. Results showed significant inhibition at micromolar concentrations.

Case Study 2: Antimicrobial Activity

Another research project assessed the antimicrobial efficacy of this compound against various pathogens including E.coli and Staphylococcus aureus. The findings revealed promising results indicating that the compound could serve as a lead for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary primarily in substituents at positions 6, 7, and 4. These modifications significantly influence physicochemical properties, stability, and intermolecular interactions. Below is a detailed analysis:

Substituent Variations and Their Implications

Compound ID Position 6 Substituent Position 7 Substituent Molecular Formula Key Inferences
Target Compound (847035-96-5) Furan-2-carbonylimino 3-Methoxypropyl C₂₅H₂₄N₄O₅ Moderate lipophilicity (methoxypropyl enhances solubility vs. alkyl chains) . Furan may participate in π-π stacking .
846592-12-9 3,5-Dimethylbenzamide 3-Methoxypropyl C₂₈H₂₈N₄O₅ Increased steric bulk (dimethylbenzamide) may hinder binding to flat targets. Higher LogP due to aromatic methyl groups.
534579-58-3 Furan-2-carbonylimino Cyclohexyl C₂₅H₂₄N₄O₅ Cyclohexyl group enhances lipophilicity (LogP↑) and rigidity, potentially reducing metabolic clearance .
724740-45-8 3-Fluorobenzoyl Propan-2-yl C₂₄H₂₁FN₄O₅ Fluorine’s electron-withdrawing effect may stabilize the molecule against oxidation. Enhanced dipole interactions .

Functional Group Impact

  • Furan-2-carbonylimino (Target Compound): The furan ring’s conjugated system enables π-π interactions with aromatic residues in proteins, while the imino group may act as a hydrogen-bond acceptor .
  • Cyclohexyl (534579-58-3) : Aliphatic cyclohexyl substituent increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Hydrogen Bonding and Crystal Packing

The 3-methoxypropyl group in the target compound introduces an ether oxygen capable of hydrogen bonding, which could influence crystal packing (e.g., C=O⋯H–O interactions) and solubility . In contrast, analogs with bulky substituents (e.g., cyclohexyl) may adopt distinct crystal conformations due to steric hindrance .

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